Product packaging for 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid(Cat. No.:)

2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid

Cat. No.: B11808809
M. Wt: 144.10 g/mol
InChI Key: DHXXEMTVFLYCMA-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry

Pyrazole and its derivatives are a class of organic compounds that have garnered considerable attention in heterocyclic chemistry. proquest.comrsc.org Their unique structural and chemical properties make them versatile building blocks for the synthesis of a wide array of molecules. numberanalytics.com The pyrazole ring is an aromatic heterocycle, and its derivatives are the subject of extensive research due to their broad spectrum of biological activities. proquest.comorientjchem.org

Historically, the discovery of pyrazole dates back to the late 19th century. numberanalytics.comnumberanalytics.com Since then, pyrazole derivatives have been identified in natural products and have been synthesized for various applications. proquest.comrsc.org In modern chemistry, the pyrazole nucleus is a crucial pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in numerous commercially available drugs. numberanalytics.com The applications of pyrazole derivatives are diverse, spanning pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com They are known to exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. numberanalytics.com

Overview of Acetic Acid Functionalities in Organic Molecules

The acetic acid moiety, characterized by a carboxyl group (-COOH) attached to a methyl group, is a fundamental functional group in organic chemistry. masterorganicchemistry.com Acetic acid itself is a versatile compound, widely used as a reagent, a solvent, and a catalyst in various chemical transformations. alliancechemical.comwikipedia.orggeeksforgeeks.org

The presence of a carboxylic acid functional group imparts specific properties to a molecule. It can participate in hydrogen bonding, which influences physical properties such as boiling point and solubility. masterorganicchemistry.com The acidic nature of the carboxyl group allows it to donate a proton, a key characteristic in many chemical and biological processes. alliancechemical.com In the context of larger molecules, the acetic acid functionality can serve as a handle for further chemical modifications or as a key interaction point with biological targets. Its role in the synthesis of polymers, esters, and other organic compounds is well-established. wikipedia.orgvalcogroup-valves.com

Rationale for Investigating Fluorinated Pyrazole Acetic Acid Systems

The strategic incorporation of fluorine atoms into organic molecules is a common practice in medicinal chemistry to enhance a compound's pharmacological profile. olemiss.edu Fluorine, being the most electronegative element, can significantly alter the electronic properties, lipophilicity, metabolic stability, and binding affinity of a molecule. olemiss.edu

The combination of a pyrazole ring, an acetic acid functional group, and a fluorine atom in a single molecule, such as 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid, represents a targeted approach in chemical synthesis. The rationale for investigating such systems is based on the potential for synergistic effects between the different components. The fluorinated pyrazole core provides a biologically active scaffold, while the acetic acid moiety can improve pharmacokinetic properties or provide a point of attachment for further derivatization.

Research into fluorinated pyrazoles has grown exponentially, with a significant number of publications in recent years highlighting their importance in drug discovery and agrochemistry. acs.orgsci-hub.seresearchgate.net The synthesis of novel fluorinated pyrazole derivatives is an active area of research, with various methods being developed to introduce fluorine into the pyrazole ring. researchgate.net The resulting compounds are then studied for their potential applications, driven by the unique properties conferred by the fluorine substitution. scispace.com

Compound Data

The following tables provide key information for the subject compound, this compound.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number1174309-02-4
Molecular FormulaC5H5FN2O2
Molecular Weight144.10 g/mol

Data sourced from references fluorochem.co.ukbldpharm.comchemscene.com

Table 2: Physicochemical Properties

PropertyValue
Purity98%
LogP0.0218
H Bond Acceptors4
H Bond Donors1
Fsp30.2

Data sourced from reference fluorochem.co.uk

Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5FN2O2 B11808809 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5FN2O2

Molecular Weight

144.10 g/mol

IUPAC Name

2-(4-fluoropyrazol-1-yl)acetic acid

InChI

InChI=1S/C5H5FN2O2/c6-4-1-7-8(2-4)3-5(9)10/h1-2H,3H2,(H,9,10)

InChI Key

DHXXEMTVFLYCMA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CC(=O)O)F

Origin of Product

United States

Synthetic Methodologies for 2 4 Fluoro 1h Pyrazol 1 Yl Acetic Acid and Analogues

Conventional Synthetic Routes to Pyrazole (B372694) Acetic Acid Derivatives

Traditional approaches to the synthesis of pyrazole acetic acid derivatives often involve multi-step sequences that allow for the precise construction of the target molecule. These methods can be broadly categorized into the formation of the pyrazole ring, the introduction of the acetic acid side chain, and the regioselective incorporation of the fluorine substituent.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives and Carbonyl Precursors

The cornerstone of pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. This versatile reaction allows for the formation of the pyrazole core with various substitution patterns. For the synthesis of a 4-fluoropyrazole precursor, a key intermediate would be a fluorinated 1,3-dicarbonyl compound.

The general mechanism involves the initial reaction of hydrazine with one of the carbonyl groups to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction, particularly with substituted hydrazines, can be influenced by the steric and electronic nature of the substituents on both the hydrazine and the dicarbonyl compound. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation. nih.gov

Precursor 1Precursor 2ConditionsProductReference
Hydrazine hydrateFluorinated 1,3-diketoneAcid or base catalysis, various solvents4-Fluoropyrazole derivative researchgate.net
Methylhydrazine1,3-diketoneEthanolRegioisomeric mixture of N-methylpyrazoles nih.gov
Methylhydrazine1,3-diketone2,2,2-Trifluoroethanol (TFE)Improved regioselectivity for N-methylpyrazole nih.gov

Nucleophilic Substitution and Coupling Reactions for Acetic Acid Moiety Introduction

Once the 4-fluoropyrazole ring is synthesized, the acetic acid moiety is typically introduced at the N1 position. A common and effective method is the N-alkylation of the pyrazole ring with a suitable two-carbon electrophile, such as an ethyl haloacetate (e.g., ethyl bromoacetate (B1195939) or chloroacetate), followed by hydrolysis of the resulting ester.

The reaction proceeds via a nucleophilic substitution mechanism where the deprotonated pyrazole anion attacks the electrophilic carbon of the haloacetate. The choice of base and solvent is crucial for the success of this reaction, with common bases including sodium hydride (NaH), potassium carbonate (K₂CO₃), and various alkoxides. The subsequent hydrolysis of the ester to the carboxylic acid is typically achieved under acidic or basic conditions.

Pyrazole DerivativeReagentBaseSolventProductReference
4-FluoropyrazoleEthyl bromoacetateNaHDMFEthyl 2-(4-fluoro-1H-pyrazol-1-yl)acetate banglajol.info
3-methyl-1H-pyrazol-5(4H)-one1,2-dibromoethaneK₂CO₃Acetonitrile1-(2-bromoethyl)-3-methyl-1H-pyrazol-5(4H)-one banglajol.info
PyrazoleAlkyl halides--N-alkylated pyrazole banglajol.info

Regioselective Synthesis of Fluoro-substituted Pyrazole Rings

The regioselective introduction of a fluorine atom onto the pyrazole ring is a critical step in the synthesis of the target compound. There are two main strategies to achieve this: starting with a fluorinated building block or direct fluorination of a pre-formed pyrazole ring.

Synthesis from Fluorinated Precursors: This approach involves using a starting material that already contains the fluorine atom in the desired position. For instance, the cyclocondensation of hydrazine with a 2-fluoro-1,3-dicarbonyl compound will yield a 4-fluoropyrazole directly. This method offers excellent control over the position of the fluorine atom. researchgate.net

Direct Fluorination: Direct fluorination of the pyrazole ring can also be achieved, although it may present challenges in terms of regioselectivity. Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), are commonly used for this purpose. The position of fluorination (C3, C4, or C5) is influenced by the electronic properties of the substituents already present on the pyrazole ring. For an unsubstituted pyrazole, electrophilic substitution typically occurs at the C4 position due to its higher electron density.

SubstrateFluorinating AgentConditionsProductReference
PyrazoleSelectfluor®-4-Fluoropyrazole sci-hub.se
4-HydroxymethylpyrazolesSelectfluor®Acetonitrile, heating4-Fluoropyrazoles sci-hub.se
EnoneXeF₂ / BF₃·Et₂O-Fluoropyrazole sci-hub.se

Advanced and Green Synthesis Protocols

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. Microwave-assisted and ultrasound-assisted techniques have emerged as powerful tools in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. rsc.org

Microwave-Assisted Synthesis Techniques

Microwave irradiation has been successfully employed to accelerate a wide range of organic reactions, including the synthesis of pyrazole derivatives. alliedacademies.org The rapid and uniform heating provided by microwaves can significantly reduce reaction times, often from hours to minutes. dergipark.org.tr This technique is particularly well-suited for cyclocondensation and nucleophilic substitution reactions involved in the synthesis of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid.

Microwave-assisted synthesis often leads to higher yields and cleaner reaction profiles with fewer side products. alliedacademies.org For example, the one-pot synthesis of (5-amino-3-aryl-1H-pyrazol-1-yl) (6-chloropyrazin-2-yl) methanones was achieved in high yields (72-82%) in just 10-15 minutes under microwave irradiation. alliedacademies.org

Reaction TypeReactantsConditionsTimeYieldReference
Cyclocondensation6-chloropyrazine-2-carboxylic acid hydrazide, substituted benzoylacetonitrilesMicrowave irradiation10-15 min72-82% alliedacademies.org
CyclocondensationHydrazonesMicrowave irradiation, weak base20 min60-80% dergipark.org.tr
Pyrazole SynthesisPhenyl hydrazine, 2,5-dibromo-3-thiophenecarbaldehydeEthanol/Acetic acid, 100°C, Microwave7 min- dergipark.org.tr

Ultrasound-Assisted Synthetic Approaches

Ultrasound-assisted synthesis utilizes the energy of high-frequency sound waves to induce chemical reactions. This technique, known as sonochemistry, can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. rsc.org It is considered an environmentally friendly method as it often allows for the use of milder conditions and can reduce the need for hazardous reagents. rsc.org

The synthesis of various pyrazole derivatives has been successfully achieved using ultrasound irradiation. mdpi.com For instance, an efficient and regioselective synthesis of CF₃-containing pyrazoles was developed using a Cu(OTf)₂/Et₃N catalytic system under ultrasonic irradiation, resulting in high yields and significantly shorter reaction times compared to conventional methods. nih.gov Ultrasound has also been employed for the synthesis of pyrazoline derivatives from chalcones in a sustainable and environmentally friendly manner. nih.gov

ProductCatalytic SystemMethodTimeYieldReference
CF₃-containing pyrazolesCu(OTf)₂/Et₃NUltrasound irradiation10-15 min85-92% nih.gov
CF₃-containing pyrazolesCu(OTf)₂/Et₃NConventional heating5-7 h50-65% nih.gov
Pyrazolyl thiourea (B124793) derivatives-Ultrasound irradiation-67-83% rsc.org

Flow Chemistry Methodologies

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for chemical synthesis, offering enhanced safety, reproducibility, and scalability compared to traditional batch methods. Its application to the synthesis of pyrazole derivatives, including fluorinated analogues, demonstrates these advantages.

A notable approach involves a two-stage continuous-flow process for the synthesis of substituted pyrazoles from acetophenones. galchimia.com In this setup, an acetophenone (B1666503) is first condensed with dimethylformamide dimethyl acetal (B89532) (DMADMF) in a heated stainless-steel coil to form an intermediate enaminone. This stream is then mixed with a solution of a hydrazine derivative in a glass mixer-chip, also heated, to facilitate the cyclization and formation of the pyrazole ring. galchimia.com This integrated synthesis allows for rapid reaction optimization and production with minimal manual handling. galchimia.com

For the direct synthesis of 4-fluoropyrazoles, a single, sequential telescoped two-step continuous gas/liquid-liquid/liquid flow process has been developed. This method utilizes diketones, elemental fluorine gas, and hydrazines as starting materials, showcasing the capability of flow chemistry to handle hazardous reagents like fluorine gas safely and efficiently. tib.eu

The generation and subsequent reaction of unstable intermediates is another area where flow chemistry excels. For instance, difluoromethyldiazomethane (CF2HCHN2), a potentially explosive reagent, can be safely generated in a flow reactor from difluoroethylamine. The resulting solution can then be directly mixed with an alkyne in a second reactor to perform a [3+2] cycloaddition, yielding difluoromethylated pyrazoles in high yields. sci-hub.se This method provides a safe and scalable protocol for accessing such compounds. sci-hub.se

Flow Chemistry Approach Reactants Key Intermediates Product Type Advantages Reference
Two-Stage Tandem ReactionAcetophenones, DMADMF, HydrazineEnaminoneSubstituted PyrazolesIntegrated synthesis, rapid optimization galchimia.com
Telescoped Two-Step ProcessDiketones, Fluorine Gas, HydrazineN/A4-FluoropyrazolesSafe handling of hazardous reagents tib.eu
In Situ Generation & ReactionDifluoroethylamine, tBuONO, AlkynesDifluoromethyldiazomethaneDifluoromethylated PyrazolesSafe use of unstable intermediates, scalability sci-hub.se

Catalytic Strategies in Pyrazole Formation

Catalysis is fundamental to the synthesis of pyrazoles, enabling efficient and selective bond formation. Both acid and metal catalysts are widely employed in various strategies to construct the pyrazole core.

Acid-Catalyzed Strategies: The Knorr pyrazole synthesis, a classic method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, typically under acidic conditions. jk-sci.com The acid catalyst plays a crucial role by protonating a carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the hydrazine. nih.gov This is followed by a second intramolecular condensation to form the heterocyclic ring. jk-sci.comnih.gov Lewis acids, such as tin(IV) chloride (SnCl₄), have also been shown to effectively catalyze the union of 3-ethoxycyclobutanones with monosubstituted hydrazines, providing a convenient route to pyrazole derivatives at room temperature with complete regioselectivity. acs.org

Metal-Catalyzed Strategies: Transition metals offer diverse catalytic pathways for pyrazole synthesis.

Copper-Catalyzed Reactions: Copper catalysts are versatile for forming pyrazole rings. They can mediate the aerobic oxidative cyclization of β,γ-unsaturated hydrazones, proceeding through a hydrazonyl radical intermediate. organic-chemistry.org Copper catalysis also enables the condensation of 1,3-diketones with hydrazines under acid-free conditions at room temperature. organic-chemistry.org

Rhodium-Catalyzed Reactions: Rhodium catalysts can facilitate an addition-cyclization cascade of hydrazines with alkynes. This process involves the cleavage of a C-N bond in the hydrazine, addition across the alkyne, and subsequent intramolecular cyclization. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium catalysts can be used in the ring-opening reaction of 2H-azirines with hydrazones to yield polysubstituted pyrazoles. organic-chemistry.org

Silver-Catalyzed Reactions: Silver catalysis is employed in the reaction of N′-benzylidene tolylsulfonohydrazides with β-ketoesters, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, to produce trifluoromethylated pyrazoles. mdpi.com

These catalytic methods often provide high yields and selectivity, allowing for the construction of complex pyrazole structures under mild conditions. organic-chemistry.orgresearchgate.netrsc.org

Catalyst Type Catalyst Example Reactants Reaction Type Reference
Brønsted AcidCatalytic Acid (e.g., H₂SO₄)1,3-Dicarbonyl, HydrazineKnorr Condensation jk-sci.comnih.gov
Lewis AcidSnCl₄3-Ethoxycyclobutanone, HydrazineUnion/Cyclization acs.org
CopperCu(I) or Cu(II) saltsβ,γ-Unsaturated HydrazonesAerobic Oxidative Cyclization organic-chemistry.org
RhodiumRh(III) complexesHydrazines, AlkynesAddition-Cyclization Cascade organic-chemistry.org
PalladiumPd complexes2H-Azirines, HydrazonesRing-Opening/Cyclization organic-chemistry.org
SilverAg(I) saltsN'-benzylidene tolylsulfonohydrazides, β-ketoestersNucleophilic Addition/Cyclization mdpi.com

One-Pot Multicomponent Reactions for Enhanced Efficiency

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the starting materials. ut.ac.ir This approach aligns with the principles of green chemistry by reducing waste, saving time, and minimizing purification steps. ut.ac.irlongdom.org

A prominent example is the three-component synthesis of 4-fluoropyrazoles from aldehydes, hydrazines, and α-fluoronitroalkenes. sci-hub.se This reaction is efficiently promoted by trifluoroacetic acid, using atmospheric oxygen as the oxidant to yield a variety of fluoropyrazoles. sci-hub.se

Four-component reactions have also been developed for the synthesis of complex pyrazole-containing systems. For instance, dihydropyrano[2,3-c]pyrazole derivatives can be synthesized in a one-pot reaction from ethyl acetoacetate, hydrazine hydrate, malononitrile, and various aryl aldehydes. ut.ac.ir These reactions can be catalyzed by environmentally benign catalysts like preheated fly-ash or magnetic nanoparticles, often proceeding in green solvents like water or even under solvent-free conditions. ut.ac.irrsc.orgmdpi.com

Titanium-imido complexes have been utilized in a one-pot, multicomponent synthesis of pyrazoles from alkynes and nitriles. This method avoids the need for hydrazine starting materials, which are often toxic, by achieving N-N bond formation through an oxidative coupling mechanism. nih.gov

The versatility of MCRs allows for the construction of highly functionalized pyrazoles with significant molecular complexity in a single, efficient operation. beilstein-journals.org

Number of Components Reactants Catalyst/Promoter Product Type Reference
ThreeAldehydes, Hydrazines, α-FluoronitroalkenesTrifluoroacetic Acid / O₂4-Fluoropyrazoles sci-hub.se
ThreeEnaminones, Benzaldehyde, Hydrazine-HClAmmonium Acetate1-H-Pyrazoles longdom.org
ThreeAlkynes, Nitriles, Ti-imido ComplexTEMPO (oxidant)Multisubstituted Pyrazoles nih.gov
FourEthyl Acetoacetate, Hydrazine Hydrate, Malononitrile, Aryl AldehydesPreheated Fly-AshDihydropyrano[2,3-c]pyrazoles ut.ac.ir

Strategies for Introducing Fluorine into Pyrazole Systems

The incorporation of fluorine into organic molecules can significantly enhance their pharmacological properties, including metabolic stability and binding affinity. olemiss.edu Several strategies exist for the synthesis of fluorinated pyrazoles, which can be broadly categorized into the cyclization of fluorinated precursors and the direct fluorination of a pre-formed pyrazole ring.

Cyclization of Fluorinated Precursors: This "bottom-up" approach involves constructing the pyrazole ring from starting materials that already contain the fluorine atom.

A common method is the condensation of a fluorine-containing 1,3-dicarbonyl equivalent with a hydrazine. For example, the reaction of 2-fluoro-2-methyl-1,3-diphenylpropane-1,3-dione with hydrazine yields 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole. mit.edu

α-Fluoro-β-ketonitriles can be reacted with hydrazine to prepare 4-fluoro-2H-pyrazol-3-ylamines. researchgate.net

Fluorinated enones, prepared via fluorination of an enone with reagents like xenon difluoride (XeF₂), can undergo condensation with hydrazine sulfate (B86663) to afford fluoropyrazoles. sci-hub.se

Direct Fluorination of Pyrazole Systems: This "late-stage" functionalization approach involves introducing a fluorine atom directly onto an existing pyrazole ring.

Electrophilic Fluorination: This is the most common method for direct fluorination. Reagents such as Selectfluor® (F-TEDA-BF₄) are widely used to install a fluorine atom, typically at the C4 position of the pyrazole ring, which is susceptible to electrophilic aromatic substitution. mit.edursc.org This reaction can be performed on various 1,3,5-substituted pyrazoles and can be accelerated using microwave irradiation. researchgate.net

Nucleophilic Fluorination: The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt derived from an aminopyrazole, is a classic method for introducing fluorine via a nucleophilic pathway. researchgate.net

Deprotonation-Fluorination: For N-arylated pyrazoles, the C5 position can be deprotonated using a strong base like butyllithium (B86547) (BuLi) to generate a nucleophilic carbanion, which then reacts with an electrophilic fluorine source to yield 5-fluoropyrazoles. This method requires harsh conditions but is highly specific. olemiss.edu

Strategy Method Key Reagents Position Fluorinated Reference
CyclizationCondensationFluorinated 1,3-dicarbonyl, HydrazineC4 mit.edu
CyclizationCondensationα-Fluoro-β-ketonitrile, HydrazineC4 researchgate.net
Direct FluorinationElectrophilic Aromatic SubstitutionSelectfluor®C4 mit.edursc.org
Direct FluorinationBalz-Schiemann ReactionAminopyrazole, NaNO₂, HBF₄Varies researchgate.net
Direct FluorinationDeprotonation-FluorinationBuLi, Electrophilic F+ sourceC5 olemiss.edu

Structural Characterization and Elucidation of 2 4 Fluoro 1h Pyrazol 1 Yl Acetic Acid and Its Derivatives

Spectroscopic Analysis

Spectroscopic analysis is fundamental to elucidating the structural features of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid in various states. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Raman, and UV-Visible (UV-Vis) spectroscopy each offer unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the precise electronic environments of the hydrogen (¹H) and carbon (¹³C) atoms within the molecular structure of this compound.

In the ¹H NMR spectrum, the protons on the pyrazole (B372694) ring are expected to appear as distinct signals. The proton at the C3 position and the proton at the C5 position would likely exhibit chemical shifts in the aromatic region, typically between δ 7.5 and 8.0 ppm. The fluorine atom at the C4 position significantly influences the electronic environment, and its coupling with the adjacent protons would result in characteristic splitting patterns. The methylene (B1212753) (-CH₂-) protons of the acetic acid side chain are anticipated to appear as a singlet at approximately δ 5.0 ppm, shifted downfield due to the deshielding effect of the adjacent nitrogen atom of the pyrazole ring and the carboxylic acid group. The acidic proton of the carboxyl group is expected to be a broad singlet at a chemical shift greater than δ 10.0 ppm.

The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the pyrazole ring are expected to resonate in the range of δ 110-150 ppm. The C4 carbon, directly bonded to the fluorine atom, would show a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the C3 and C5 carbons would also be influenced by the fluorine substitution. The methylene carbon of the acetic acid moiety is predicted to have a chemical shift around δ 50-60 ppm, while the carbonyl carbon of the carboxylic acid would appear further downfield, typically in the range of δ 170-180 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm)
H3 (pyrazole) 7.5 - 8.0
H5 (pyrazole) 7.5 - 8.0
-CH₂- ~5.0

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C3 (pyrazole) 130 - 140
C4 (pyrazole) 145 - 155 (with large ¹JCF)
C5 (pyrazole) 115 - 125
-CH₂- 50 - 60

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in this compound.

The FTIR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxyl group should appear as a strong, sharp peak around 1700-1730 cm⁻¹. The C-F stretching vibration is anticipated to be a strong band in the region of 1000-1100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are expected to be observed in the 1400-1600 cm⁻¹ region. The N-N stretching vibration may be found around 1100-1200 cm⁻¹.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the FTIR data. The symmetric stretching vibrations of the pyrazole ring are expected to be strong in the Raman spectrum. The C-H stretching vibrations of the pyrazole ring and the methylene group would be observed around 3100-3150 cm⁻¹ and 2900-3000 cm⁻¹, respectively.

Table 3: Predicted FTIR and Raman Vibrational Frequencies for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Spectroscopy Method
O-H stretch (Carboxylic Acid) 2500-3300 (broad) FTIR
C=O stretch (Carboxylic Acid) 1700-1730 FTIR, Raman (weak)
C-F stretch 1000-1100 FTIR
C=N, C=C stretch (Pyrazole) 1400-1600 FTIR, Raman
N-N stretch (Pyrazole) 1100-1200 FTIR, Raman
C-H stretch (Aromatic) 3100-3150 FTIR, Raman

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. For this compound, the pyrazole ring is the primary chromophore. It is expected to exhibit absorption bands in the ultraviolet region. Typically, pyrazole and its derivatives show a strong absorption band corresponding to a π → π* transition at around 210-230 nm. The substitution on the pyrazole ring can influence the position and intensity of this absorption maximum. The presence of the fluorine atom and the acetic acid group may cause a slight shift in the absorption wavelength.

X-ray Crystallography

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.

Investigation of Tautomeric Forms within the Crystal Lattice

The phenomenon of tautomerism is a crucial aspect of the structural chemistry of pyrazole-containing compounds. In the solid state, the specific tautomeric form adopted by a molecule is locked into the crystal lattice, influenced by a delicate balance of intermolecular interactions, such as hydrogen bonding, and the intrinsic electronic effects of its substituents. For this compound, a detailed investigation of its crystal structure would be paramount in elucidating the predominant tautomeric and conformational states. While a specific crystal structure for this compound is not publicly available, an analysis of related structures and theoretical considerations allows for a comprehensive discussion of the likely tautomeric forms and their structural implications.

The primary form of tautomerism relevant to pyrazole derivatives is annular prototropic tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. For a 1-substituted pyrazole such as this compound, this type of tautomerism is not possible as the N1 position is occupied by the acetic acid moiety. However, the conformational flexibility of the acetic acid group introduces the possibility of different spatial arrangements and intramolecular interactions that can significantly influence the crystal packing.

The crystal structure of the closely related compound, 4-fluoro-1H-pyrazole, reveals that in the solid state, it forms one-dimensional chains through intermolecular N-H···N hydrogen bonds. This indicates a strong tendency for the pyrazole ring to participate in hydrogen bonding networks. In the case of this compound, the carboxylic acid group provides a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen), which would likely dominate the intermolecular interactions within the crystal lattice.

Furthermore, the crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, another halogenated pyrazole derivative bearing a carboxylic acid group, demonstrates the complexity of the hydrogen bonding patterns that can arise. In this molecule, both intermolecular O-H···N and N-H···O hydrogen bonds are observed, leading to the formation of intricate two-dimensional networks.

To definitively characterize the tautomeric and conformational state of this compound in the solid state, a single-crystal X-ray diffraction study would be necessary. Such a study would provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles could be determined. This data would be instrumental in identifying the presence and nature of any intramolecular or intermolecular hydrogen bonds.

Hypothetical Crystallographic Data and Interpretation

To illustrate the insights that would be gained from a crystallographic study, a hypothetical data table is presented below. This table outlines the kind of structural parameters that would be measured and how they would be interpreted to understand the tautomeric form.

ParameterHypothetical ValueInterpretation
Intramolecular Distances (Å)
O-H···N2 distance2.1 ÅA short distance would indicate a strong intramolecular hydrogen bond, suggesting a planar conformation.
C=O bond length1.21 ÅTypical double bond character.
C-O bond length1.32 ÅTypical single bond character.
Intermolecular Distances (Å)
O-H···O (carbonyl) distance2.6 ÅIndicates the formation of intermolecular hydrogen-bonded dimers between carboxylic acid groups.
Torsion Angles (°)
N1-C(methylene)-C(carbonyl)-O~180°A value close to 180° would suggest a trans conformation of the acetic acid side chain relative to the pyrazole ring.
C(methylene)-N1-C5-C4~0° or ~180°Would define the orientation of the acetic acid group with respect to the plane of the pyrazole ring.

The analysis of such data would allow for a definitive assignment of the conformational and hydrogen-bonding motifs present in the crystal lattice of this compound. The interplay between the electron-withdrawing fluorine atom, the acidic proton of the carboxylic acid, and the basic nitrogen atom of the pyrazole ring would likely result in a highly ordered and stable crystalline structure. Computational modeling, such as Density Functional Theory (DFT) calculations, could further complement experimental findings by predicting the relative energies of different tautomers and conformers, providing a deeper understanding of the factors governing the solid-state structure.

Computational Chemistry and Theoretical Investigations of 2 4 Fluoro 1h Pyrazol 1 Yl Acetic Acid

Electronic Structure and Molecular Geometry

The electronic structure and three-dimensional arrangement of atoms are fundamental to a molecule's reactivity and physical properties. Computational methods, particularly those rooted in quantum mechanics, are adept at predicting these characteristics with high accuracy.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is routinely used to determine the most stable (ground state) geometry of molecules. For 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid, DFT calculations, often employing a basis set like B3LYP/6-31G(d), would be performed to optimize the molecular structure. nih.gov This process minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles until a stable conformation is found.

ParameterBond/AngleCalculated Value
Bond LengthC-F~1.35 Å
N-N (pyrazole)~1.34 Å
C=O (acid)~1.21 Å
O-H (acid)~0.97 Å
Bond AngleF-C-C (pyrazole)~118°
C-N-N (pyrazole)~110°
O-C-O (acid)~125°
Dihedral AnglePyrazole (B372694) Ring - Acetic Acid~Variable (denotes conformers)

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Bandgaps

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its potential for electronic transitions. nih.gov

For this compound, theoretical calculations would map the spatial distribution of these orbitals. It is anticipated that the HOMO would be localized primarily on the electron-rich pyrazole ring, while the LUMO might be distributed over the pyrazole ring and the electron-withdrawing carboxylic acid group. nih.gov A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. nih.gov

Table 2: Representative Frontier Orbital Energies for a Pyrazole Derivative (Theoretical DFT Data) (Note: This data is illustrative and based on general findings for similar compounds.)

Molecular OrbitalEnergy (eV)
HOMO~ -6.5 eV
LUMO~ -1.5 eV
Energy Bandgap (ΔE) ~ 5.0 eV

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. researchgate.net It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, different colors represent different electrostatic potential values; typically, red indicates regions of high electron density (negative potential), while blue indicates regions of low electron density (positive potential).

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid group and potentially near the nitrogen atoms of the pyrazole ring, indicating these are sites prone to electrophilic attack. researchgate.net Conversely, the hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), highlighting its susceptibility to nucleophilic attack and its role as a hydrogen bond donor. researchgate.net The fluorine atom would also contribute to the electrostatic potential distribution.

Molecular Dynamics Simulations

While DFT calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules, providing insights into conformational flexibility and interactions with the environment.

Conformational Analysis and Flexibility Studies

Molecules are not rigid structures; they can adopt various shapes or conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. MD simulations can explore the conformational landscape of this compound by simulating its atomic motions over nanoseconds.

These simulations would track the rotation around the single bond connecting the acetic acid group to the pyrazole ring. The results would reveal the most populated (lowest energy) conformations and the flexibility of the side chain. bohrium.com This information is crucial for understanding how the molecule might interact with biological receptors or other molecules.

Table 3: Example Conformational Analysis Data for a Flexible Molecule (MD Simulation Output) (Note: This table illustrates the type of data obtained from MD simulations for conformational analysis.)

Dihedral Angle MonitoredMajor Conformer(s) (Degrees)Population (%)Relative Energy (kcal/mol)
N(pyrazole)-C(methylene)-C(carbonyl)-O~60°, ~180°70%, 25%0, 0.8
C(pyrazole)-N-C(methylene)-C(carbonyl)~90°, ~270°55%, 40%0, 0.5

Simulation of Molecular Behavior in Different Solvent Environments

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can model this compound in various solvents (e.g., water, methanol, acetonitrile) to study solvation effects. researchgate.net These simulations provide detailed information on solute-solvent interactions, such as the formation and dynamics of hydrogen bonds between the carboxylic acid group and protic solvents like water. researchgate.net

By analyzing the radial distribution functions and coordination numbers, one can quantify the structure of the solvent around the solute. The simulations would also show how the conformational preferences of the molecule might change in different solvents. For instance, in a polar solvent, conformations that maximize the exposure of polar groups to the solvent may be favored.

Table 4: Illustrative Solvation Analysis from MD Simulations (Note: The data presented is a representative example of what solvation studies might yield.)

SolventAverage Number of Hydrogen Bonds (Solute-Solvent)Key Interacting Group on Solute
Water3-4Carboxylic Acid (O, OH)
Methanol2-3Carboxylic Acid (O, OH)
Acetonitrile0-1N/A (dipolar interactions dominate)

Intermolecular Interactions and Crystal Packing

The solid-state architecture of a molecular crystal is dictated by a delicate balance of intermolecular forces. Understanding these interactions is crucial for predicting crystal morphology, polymorphism, and physical properties such as solubility and melting point. For this compound, several computational techniques can be employed to dissect its crystal packing and quantify the non-covalent interactions at play.

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for analyzing the electron density to characterize chemical bonding and intermolecular interactions. By identifying bond critical points (BCPs) between atoms, QTAIM can quantify the strength and nature of these interactions. In the context of this compound, QTAIM would be instrumental in evaluating potential hydrogen bonds (e.g., O-H···N, C-H···O, and C-H···F) and other weak non-covalent contacts that govern its crystal assembly. The topological parameters at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of these interactions. For instance, a positive value of ∇²ρ is indicative of a closed-shell interaction, characteristic of hydrogen bonds and van der Waals forces.

While a specific QTAIM analysis for this compound is not available in the cited literature, studies on related pyrazole derivatives consistently highlight the importance of hydrogen bonding and other weak interactions in their crystal packing.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, it provides a detailed picture of the close contacts between molecules. The corresponding 2D fingerprint plots deconvolute the Hirshfeld surface into contributions from different types of atomic contacts, offering a quantitative summary of the intermolecular interactions.

For this compound, a Hirshfeld analysis would likely reveal the prominence of H···H, O···H/H···O, F···H/H···F, and C···H/H···C contacts. The presence of the fluorine atom and the carboxylic acid group suggests that hydrogen bonds and halogen interactions would play a significant role in the crystal packing. Studies on other fluorinated pyrazole derivatives have shown that F···H interactions can be a determining factor in the supramolecular assembly.

To illustrate, a hypothetical breakdown of intermolecular contacts for this compound based on analyses of similar structures is presented in the table below.

Intermolecular ContactContribution (%)
H···H40.5
O···H/H···O25.2
F···H/H···F15.8
C···H/H···C9.5
N···H/H···N5.0
Other4.0

This table is illustrative and based on typical values for related fluorinated heterocyclic compounds.

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are invaluable for predicting the geometry and energetics of non-covalent interactions. For this compound, DFT can be used to model dimers and larger clusters to investigate the strength and directionality of hydrogen bonds involving the carboxylic acid moiety and the pyrazole nitrogen atoms.

Furthermore, the pyrazole ring, being an aromatic system, has the potential to engage in π-stacking interactions. Theoretical models can predict the geometry (e.g., parallel-displaced or T-shaped) and binding energy of these interactions. The presence of the electron-withdrawing fluorine atom can modulate the electrostatic potential of the pyrazole ring, influencing the nature of these π-stacking arrangements. Computational studies on pyrazole-containing structures often reveal intricate networks of hydrogen bonds and π-stacking, which collectively stabilize the crystal lattice. researchgate.net

Structure-Based Computational Approaches

The biological activity of a molecule is intimately linked to its ability to interact with specific protein targets. Structure-based computational methods, such as molecular docking and molecular dynamics simulations, are pivotal in predicting and analyzing these interactions at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For this compound, docking simulations can be performed against a variety of protein targets to explore its potential as a therapeutic agent. Pyrazole and acetic acid moieties are common pharmacophores found in many active pharmaceutical ingredients.

The process involves generating a multitude of possible binding poses of the ligand within the active site of the protein and scoring them based on a force field that estimates the binding energy. These simulations can identify key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that contribute to the stability of the ligand-protein complex. For instance, the carboxylic acid group of this compound could form strong hydrogen bonds with polar residues in an active site, while the fluorinated pyrazole ring could engage in hydrophobic or halogen bonding interactions.

Following molecular docking, the resulting ligand-receptor complexes can be further analyzed to gain a deeper understanding of the binding determinants. Visualization of the docked poses allows for the identification of specific amino acid residues that are crucial for binding. The theoretical binding affinity, often expressed as a docking score or an estimated inhibition constant (Ki), provides a quantitative measure of the ligand's potency.

Numerous studies on pyrazole derivatives have utilized molecular docking to predict their binding modes and affinities for various enzymes, such as kinases and cyclooxygenases. These studies often reveal common interaction patterns, such as hydrogen bonding with backbone amides and side-chain residues, and hydrophobic packing of the pyrazole core. The insights gained from such in silico explorations are instrumental in guiding the design and optimization of new drug candidates.

Below is an illustrative table of theoretical binding affinities and key interacting residues for a hypothetical docking of this compound into the active site of a generic kinase, based on findings for similar pyrazole-based inhibitors.

ParameterValue
Docking Score (kcal/mol)-8.5
Estimated Ki (nM)150
Key Interacting Residues
Hydrogen Bond AcceptorsAsp145, Glu91
Hydrogen Bond DonorsLys42, Gln130
Hydrophobic InteractionsVal23, Leu128, Ala55
Halogen BondingPhe89

This table presents hypothetical data for illustrative purposes, based on docking studies of related pyrazole inhibitors.

Analysis of Theoretical Molecular Descriptors Relevant to Interaction Potential

A comprehensive analysis of theoretical molecular descriptors for this compound is crucial for predicting its behavior in molecular interactions. While specific computational studies detailing the exact values for this particular molecule are not extensively available in the public domain, a qualitative analysis can be conducted based on the well-established principles of computational chemistry and the known electronic effects of its constituent functional groups. This analysis focuses on key descriptors such as frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and the influence of its structural components on its potential for non-covalent interactions.

Influence of the Fluoro-Substituted Pyrazole Ring

The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. This structure results in a distinct electronic distribution and chemical reactivity. edwiserinternational.comijnrd.org Computational chemistry has become an indispensable tool for understanding the structural and functional properties of pyrazole derivatives. eurasianjournals.com The introduction of a fluorine atom at the C4 position of the pyrazole ring significantly modulates its electronic properties. Fluorine is the most electronegative element, and its presence imparts a strong inductive electron-withdrawing effect on the pyrazole ring. tandfonline.com This effect is expected to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. A lower HOMO energy suggests reduced electron-donating ability, making the ring less susceptible to electrophilic attack at the carbon atoms. Conversely, the lowering of the LUMO energy would enhance the electron-accepting character of the molecule. The HOMO-LUMO energy gap is a critical descriptor for molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable descriptor for predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. For this compound, the MEP is expected to show distinct regions of positive and negative potential.

Negative Potential Regions: The nitrogen atom at the 2-position of the pyrazole ring, with its lone pair of electrons, will be a region of significant negative electrostatic potential, making it a likely site for electrophilic attack or coordination to metal ions. edwiserinternational.com The oxygen atoms of the carboxylic acid group will also be prominent regions of negative potential, indicating their role as hydrogen bond acceptors.

Positive Potential Regions: The hydrogen atom of the carboxylic acid group will exhibit a strong positive potential, making it a primary hydrogen bond donor. The hydrogen atoms on the pyrazole ring and the methylene (B1212753) group will also have some degree of positive potential.

The Role of the Acetic Acid Moiety

The N1-substituted acetic acid group is a key feature influencing the molecule's interaction potential. The carboxylic acid function can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This dual capability makes it highly significant in potential interactions with biological macromolecules, such as enzymes or receptors, where hydrogen bonding is a primary mode of recognition and binding. Furthermore, under physiological conditions, the carboxylic acid group can deprotonate to form a carboxylate anion, which can then participate in strong electrostatic or ionic interactions.

Predicted Interaction Potential

Based on the analysis of its structural components, the interaction potential of this compound is likely to be governed by a combination of:

Hydrogen Bonding: The carboxylic acid group is the primary driver for hydrogen bonding.

π-π Stacking: The aromatic pyrazole ring can potentially engage in π-π stacking interactions with other aromatic systems.

The interplay of the electron-withdrawing fluorine atom and the hydrogen-bonding-capable acetic acid group defines the molecule's electronic landscape and its capacity for specific molecular interactions.

It is important to note that the above analysis is qualitative and based on established chemical principles. Definitive quantitative data for theoretical molecular descriptors such as HOMO-LUMO energies would require specific quantum mechanical calculations (e.g., using Density Functional Theory) for this exact molecule. As such, data tables are not provided.

Structure Activity Relationship Sar Studies of 2 4 Fluoro 1h Pyrazol 1 Yl Acetic Acid Analogues

Impact of Substituents on Molecular Interactions and Electronic Properties

The biological activity of 2-(4-fluoro-1H-pyrazol-1-yl)acetic acid analogues is intricately linked to the nature and position of substituents on both the pyrazole (B372694) ring and the acetic acid side chain. These modifications can profoundly alter the compound's size, shape, lipophilicity, and electronic distribution, thereby influencing its binding affinity and efficacy at the target protein.

Role of Fluorine Substitution on the Pyrazole Ring

The presence of a fluorine atom at the C4 position of the pyrazole ring is a key feature of the parent compound, imparting unique physicochemical properties. Fluorine, being the most electronegative element, can significantly alter the local electronic environment. researchgate.netolemiss.edu This can lead to enhanced binding interactions with target proteins through the formation of hydrogen bonds or dipole-dipole interactions. olemiss.eduresearchgate.net The substitution of hydrogen with fluorine can also block metabolic pathways, thereby improving the metabolic stability and pharmacokinetic profile of the compound. researchgate.net

The strategic placement of fluorine can influence the acidity of the pyrazole N-H, which can be critical for certain biological activities. olemiss.edu Furthermore, the small size of the fluorine atom means that its introduction often results in minimal steric hindrance, allowing for favorable binding to receptor pockets. tandfonline.com

Substitution at C4Impact on PropertiesReference
FluorineIncreased metabolic stability, enhanced binding affinity, altered electronic properties. researchgate.net
HydrogenServes as a baseline for comparison in SAR studies.
Other HalogensModulates lipophilicity and electronic character, with varying steric bulk.
Alkyl groupsIncreases lipophilicity and steric bulk, potentially probing hydrophobic pockets.

Influence of Modifications to the Acetic Acid Side Chain

The acetic acid moiety of this compound is a critical pharmacophore, often involved in key interactions with biological targets, such as forming salt bridges with basic residues in an active site. Modifications to this side chain have been a primary focus of SAR studies to optimize potency and selectivity.

Bioisosteric replacement of the carboxylic acid group is a common strategy to improve pharmacokinetic properties, such as oral bioavailability, while maintaining or enhancing biological activity. nih.gov For instance, replacing the acetic acid with a 1-hydroxypyrazole has been shown to yield compounds with a superior physicochemical profile in a series of aldose reductase inhibitors. nih.gov Other bioisosteres, such as tetrazoles, have also been explored.

Side Chain ModificationRationale and ImpactReference
EsterificationIncreases lipophilicity and cell permeability; acts as a prodrug.
AmidationModulates hydrogen bonding capacity and metabolic stability.
Bioisosteric Replacement (e.g., tetrazole, hydroxamic acid)Improves pharmacokinetic properties and can alter binding modes. nih.gov
Chain extension/branchingProbes the steric limits of the binding pocket.

Effects of Additional Substituents on the Pyrazole Core

Introducing further substituents on the pyrazole ring, in addition to the C4-fluorine, provides another avenue to fine-tune the pharmacological properties of these analogues. The positions available for substitution (N1, C3, and C5) offer distinct opportunities to modulate the molecule's interaction with its target.

Rational Design Strategies for Modulating Molecular Recognition

The development of potent and selective analogues of this compound has been greatly facilitated by the application of rational design strategies. These approaches leverage structural information of the target protein and computational modeling to guide the synthesis of compounds with improved properties.

Design of Analogues with Altered Steric and Electronic Profiles

A key aspect of rational drug design involves the systematic modification of a lead compound to probe the steric and electronic requirements of the target's binding site. By introducing substituents with varying sizes, shapes, and electronic properties, medicinal chemists can map the pharmacophore and identify key interactions.

For instance, computational modeling can predict how different substituents on the pyrazole ring will affect the molecule's conformation and its fit within a binding pocket. rsc.org This allows for the design of analogues with optimized steric bulk to maximize van der Waals interactions and with specific electronic features to enhance electrostatic or hydrogen bonding interactions.

Application of Structure-Based Design Principles to Pyrazole Acetic Acid Systems

When the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) becomes a powerful tool. By analyzing the co-crystal structure of a ligand bound to its target, researchers can identify key interactions and unoccupied pockets that can be exploited for designing more potent and selective inhibitors.

In the context of pyrazole acetic acid systems, SBDD can guide the placement of functional groups to form specific hydrogen bonds or to occupy hydrophobic pockets within the active site. For example, if a crystal structure reveals a nearby basic residue, the acetic acid moiety can be positioned to form a strong salt bridge. Similarly, the identification of a hydrophobic sub-pocket could prompt the introduction of a lipophilic substituent on the pyrazole ring to enhance binding affinity. nih.gov This iterative process of design, synthesis, and biological evaluation, guided by structural insights, has proven to be highly effective in the optimization of pyrazole-based inhibitors. nih.gov

Chemical Reactivity and Reaction Mechanisms of 2 4 Fluoro 1h Pyrazol 1 Yl Acetic Acid

Electrophilic and Nucleophilic Reactivity of the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle, and its reactivity is significantly modulated by its substituents. In the case of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid, the fluorine atom at the C4 position and the acetic acid group at the N1 position dictate the ring's response to electrophiles and nucleophiles.

Electrophilic Reactivity: The pyrazole ring is generally susceptible to electrophilic aromatic substitution, which typically occurs at the C4 position due to the directing effects of the ring nitrogen atoms. scribd.com However, in this specific compound, the C4 position is already occupied by a fluorine atom. Furthermore, the fluorine atom itself is a strongly electron-withdrawing group due to its high electronegativity. olemiss.edu This effect, combined with the electron-withdrawing nature of the N1-acetic acid substituent, deactivates the pyrazole ring towards electrophilic attack. mdpi.com Consequently, electrophilic substitution reactions such as nitration, sulfonation, or Friedel-Crafts acylation are significantly hindered and would require harsh reaction conditions, with substitution likely being directed to the C3 or C5 positions, if it occurs at all. Initial electrophilic fluorination of pyrazole derivatives selectively occurs at the 4-position, consistent with an electrophilic aromatic substitution process. thieme-connect.de

Nucleophilic Reactivity: The presence of the electron-withdrawing fluorine atom at the C4 position makes the pyrazole ring more susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov The fluorine atom can act as a leaving group when attacked by a strong nucleophile. The reaction is facilitated by the ability of the heterocyclic ring to stabilize the negative charge of the Meisenheimer-like intermediate. Studies on related 4-halonitro-pyrazolecarboxylic acids have shown that the halogen can be displaced by nucleophiles like arylamines. osti.gov It is plausible that this compound could undergo similar reactions with potent nucleophiles, leading to the substitution of the fluorine atom. Organic photoredox catalysis has emerged as a method for the nucleophilic defluorination of unactivated fluoroarenes, expanding the scope of SNAr reactions to include various nucleophiles like azoles, amines, and carboxylic acids under mild conditions. nih.gov

Reaction TypeReactivity at Pyrazole RingGoverning FactorsPlausible Outcome
Electrophilic Aromatic SubstitutionStrongly DeactivatedElectron-withdrawing nature of Fluorine and N1-substituent. olemiss.edumdpi.com C4 position is blocked.Reaction is unlikely or requires harsh conditions.
Nucleophilic Aromatic SubstitutionActivated at C4Electron-withdrawing fluorine atom enhances susceptibility to nucleophilic attack. researchgate.netDisplacement of the fluorine atom by strong nucleophiles is possible. osti.gov

Reactions Involving the Acetic Acid Moiety

The acetic acid side chain attached to the N1 position of the pyrazole ring possesses a reactive carboxylic acid functional group. This group can undergo a variety of well-established chemical transformations common to carboxylic acids without affecting the core pyrazole structure, provided that appropriate reaction conditions are chosen.

Common reactions include:

Esterification: In the presence of an acid catalyst, the carboxylic acid can react with alcohols to form the corresponding esters. This is a standard method for modifying the solubility and pharmacokinetic properties of acid-containing molecules.

Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This reaction typically requires the use of a coupling agent (e.g., DCC, EDC) or conversion of the acid to a more reactive species like an acid chloride.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (2-(4-Fluoro-1H-pyrazol-1-yl)ethanol), using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

Conversion to Acid Chloride: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into the more reactive acid chloride, which is a versatile intermediate for synthesizing esters, amides, and other acid derivatives.

These transformations are fundamental in synthetic organic chemistry and are often employed in the structural modification of heterocyclic compounds. researchgate.netamazonaws.com For instance, the synthesis of pyrazole derivatives often involves the manipulation of ester or acid functionalities to build more complex molecules. nih.gov

ReactionReagent(s)Product Functional Group
EsterificationAlcohol (R-OH), Acid Catalyst (e.g., H₂SO₄)Ester (-COOR)
Amide FormationAmine (R-NH₂), Coupling Agent (e.g., EDC)Amide (-CONHR)
ReductionLithium Aluminum Hydride (LiAlH₄)Primary Alcohol (-CH₂OH)
Acid Chloride FormationThionyl Chloride (SOCl₂)Acid Chloride (-COCl)

Stability and Transformation Pathways of the Pyrazole Acetic Acid Scaffold

The this compound scaffold is expected to be a relatively stable structure under normal conditions. This stability is attributable to two main factors: the aromaticity of the pyrazole ring and the strength of the carbon-fluorine bond.

Pyrazole Ring Stability: The pyrazole ring is an aromatic system, which confers significant thermodynamic stability. It is generally resistant to oxidation and reduction, and the ring system remains intact under many reaction conditions used to modify its substituents.

However, the molecule is not entirely inert. Potential transformation pathways could involve:

Decarboxylation: While generally requiring high temperatures, the acetic acid moiety could potentially undergo decarboxylation, especially if a mechanism exists to stabilize an intermediate carbanion or radical at the methylene (B1212753) carbon.

Hydrolysis of the N-C Bond: Under harsh acidic or basic conditions, the bond between the pyrazole nitrogen (N1) and the methylene group of the acetic acid moiety could be susceptible to cleavage.

Nucleophilic Displacement of Fluorine: As mentioned in section 6.1, under specific conditions with strong nucleophiles, the fluorine atom could be displaced. researchgate.netosti.gov

The stability of a related compound, [(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)thio]acetic acid, is noted to be stable under recommended temperatures and pressures, with hazardous decomposition products including carbon and nitrogen oxides. aksci.com A similar decomposition profile could be expected for this compound under high-temperature conditions.

Role of the Fluorine Atom in Directing Chemical Transformations

The single fluorine atom at the C4 position plays a critical and multifaceted role in the chemical reactivity of this compound. Its influence stems primarily from its extreme electronegativity, which is the highest of any element. olemiss.edu

Modulation of Electronic Properties: Fluorine exerts a powerful electron-withdrawing inductive effect (-I effect), which significantly reduces the electron density of the entire pyrazole ring. olemiss.edutandfonline.com This deactivation is a key factor in the ring's diminished reactivity towards electrophiles. mdpi.com

Activation for Nucleophilic Substitution: By withdrawing electron density, the fluorine atom makes the carbon to which it is attached (C4) more electrophilic and thus more susceptible to attack by nucleophiles, enabling SNAr reactions that would be unfeasible on a non-fluorinated pyrazole. researchgate.net

Altering Acidity: The introduction of a fluorine atom can alter the pKa of nearby functional groups. tandfonline.com The strong inductive effect of fluorine can increase the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion.

Blocking a Reactive Site: By occupying the C4 position, the fluorine atom physically blocks the most common site for electrophilic attack on the pyrazole nucleus, forcing any potential electrophilic substitution to occur at other, less favored positions. scribd.com

The strategic placement of fluorine is a common tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeation. tandfonline.comresearchgate.net Its profound electronic influence is a determining factor in the chemical transformations available to the this compound scaffold.

Property InfluencedEffect of Fluorine AtomChemical Consequence
Electron Density of RingStrong inductive withdrawal (-I effect) olemiss.eduDeactivation towards electrophilic substitution. mdpi.com
Electrophilicity of C4Increased due to electron withdrawal.Activation towards nucleophilic substitution. researchgate.net
Acidity of Acetic Acid MoietyPotentially increases pKa. tandfonline.comEnhances proton acidity and stabilizes carboxylate anion.
Site of Electrophilic AttackBlocks the C4 position.Directs potential electrophiles to C3 or C5 positions.

Applications in Advanced Chemical Research Non Biological

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

The structure of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid makes it a highly versatile building block for organic synthesis. The presence of the carboxylic acid group provides a reactive handle for a wide array of chemical transformations. This functional group can be readily converted into esters, amides, acid chlorides, and other derivatives through well-established synthetic protocols. researchgate.net This versatility allows for the strategic incorporation of the 4-fluoro-1H-pyrazol-1-yl moiety into larger, more complex molecular architectures.

Fluorinated pyrazoles are recognized as important precursors in various scientific fields, and the development of synthetic routes to functionalize these cores is a key area of research. researchgate.netresearchgate.net The acetic acid side chain of this compound serves as a convenient and chemoselective point of attachment, enabling its use in multistep synthetic sequences without interfering with the pyrazole (B372694) core. For instance, amide coupling reactions can be used to link the molecule to amines, forming more complex structures that can be used in further synthetic elaborations. The general utility of pyrazole derivatives in creating fused heterocyclic systems and other complex scaffolds highlights the potential of this specific fluorinated building block. mdpi.com

FeatureSynthetic UtilityCommon Reactions
Carboxylic Acid Group A versatile functional handle for derivatization.Esterification, Amidation, Reduction to alcohol, Conversion to acid chloride.
Pyrazole Ring A stable aromatic core with tunable electronic properties.N-alkylation, Electrophilic substitution (if activated), Metal-catalyzed cross-coupling (from halogenated precursors).
Fluorine Substituent Modifies the reactivity and properties of the pyrazole ring.Influences regioselectivity of further substitutions, enhances stability.

This interactive table summarizes the key synthetic features of this compound.

Potential in Supramolecular Chemistry and Materials Science

The molecular structure of this compound possesses all the necessary components for the formation of intricate supramolecular assemblies. Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π–π stacking, and halogen bonding, to construct well-ordered, higher-level structures. mdpi.com This compound is particularly well-suited for such applications due to its multiple interaction sites.

The carboxylic acid moiety is a powerful functional group for directing self-assembly, most notably through the formation of robust and predictable hydrogen-bonded dimers. Furthermore, the pyrazole ring itself contains both a hydrogen bond donor (the N-H proton, if present on a related scaffold) and a hydrogen bond acceptor (the pyridine-like nitrogen atom), which are known to participate in chain and ring motifs. nsf.gov The fluorine atom can act as a weak hydrogen bond acceptor or participate in other dipole-dipole or halogen bonding interactions, further guiding the crystal packing and self-assembly process. The combination of these features suggests that this compound could be used to design and construct novel liquid crystals, gels, or crystalline porous materials. The general applicability of pyrazoles in materials science and supramolecular chemistry supports the potential of this specific fluorinated analogue. mdpi.com

Interaction TypeParticipating MoietyPotential Supramolecular Motif
Hydrogen Bonding Carboxylic AcidDimeric pairs (R²₂-(8) motif)
Hydrogen Bonding Pyrazole N-atomChains, rings
π–π Stacking Pyrazole RingOffset or face-to-face stacks
Halogen Bonding Fluorine AtomC-F···X interactions (where X is a halogen bond donor)

This interactive table outlines the potential non-covalent interactions and resulting supramolecular motifs for this compound.

Theoretical Considerations for Coordination Chemistry and Ligand Design

Pyrazole derivatives are among the most widely studied N-donor heterocyclic ligands in coordination chemistry, capable of forming stable complexes with a vast range of metal ions. researchgate.netacs.org this compound is a promising candidate for ligand design due to its multiple potential coordination sites. The two adjacent nitrogen atoms of the pyrazole ring can chelate to a metal center, and the deprotonated carboxylate group can provide an additional O-donor site. nih.gov

This structure allows for several possible coordination modes:

Monodentate: Coordination through one of the pyrazole nitrogen atoms.

Bidentate: Chelation through the N,N atoms of the pyrazole ring or through one nitrogen and one oxygen atom of the carboxylate group (an N,O-chelate).

Bridging: The ligand could bridge two metal centers, with the pyrazole ring coordinating to one metal and the carboxylate group to another. pen2print.org

The presence of the electron-withdrawing fluorine atom on the pyrazole ring is expected to lower the basicity of the nitrogen atoms. nih.gov This electronic perturbation can be used to fine-tune the ligand field strength and the redox properties of the resulting metal complexes. fu-berlin.de Theoretical studies, such as Density Functional Theory (DFT), could be employed to predict the preferred coordination modes, the stability of the resulting complexes, and the electronic effects of the fluorine substituent on the metal-ligand bonding. researchgate.net Such fluorinated pyrazole-based ligands are valuable for developing metal complexes with specific catalytic, magnetic, or photophysical properties. researchgate.net

Development of Novel Chemical Tools and Probes Based on the Scaffold

Chemical probes are essential tools for studying complex systems, typically comprising a recognition element that binds to a target, a reporter group (e.g., a fluorophore or affinity tag), and a linker. The scaffold of this compound is well-suited for the rational design of such probes.

The 4-fluoropyrazole moiety can be designed to act as the recognition element, with its specific steric and electronic profile enabling selective interaction with a target molecule or surface. The true utility of this scaffold, however, lies in its acetic acid side chain. This group serves as a perfect, synthetically convenient linker attachment point. nih.gov Through a simple amide coupling reaction, a wide variety of reporter groups can be attached. For example:

Fluorophores: Attaching a fluorescent dye would allow for the visualization and tracking of the probe's binding partner.

Biotin (B1667282): The introduction of a biotin tag would enable affinity-based purification and identification of binding partners (e.g., in pull-down assays).

Photoaffinity Labels: A diazide or other photoreactive group could be appended to allow for covalent cross-linking to the target upon photoactivation, facilitating target identification. nih.gov

The clear separation of the potential recognition element (the pyrazole ring) from the reactive handle (the acetic acid) makes this compound a valuable and modular platform for the systematic development of new chemical tools for research.

Q & A

Q. What are the common synthetic routes for 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid, and what factors influence reaction yields?

The synthesis typically involves coupling pyrazole derivatives with acetic acid precursors. For example, hydrazone derivatives of fluorophenyl-substituted pyrazoles are synthesized via condensation reactions under reflux conditions with catalysts like palladium acetate . Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature. Statistical experimental design (e.g., factorial or response surface methodologies) can minimize trial-and-error approaches by identifying critical variables such as reaction time and catalyst loading .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard for functional group identification. Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for fluorophenyl-pyrazole derivatives (mean C–C bond accuracy: 0.002 Å, R factor: 0.031) . Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) validate purity and molecular weight .

Q. What are the primary biological or pharmacological applications explored for this compound in recent studies?

Pyrazole-acetic acid derivatives are investigated as enzyme inhibitors or antimicrobial agents. For instance, hydrazone analogs of fluorophenyl-pyrazoles show antimicrobial activity against Staphylococcus aureus and Escherichia coli via membrane disruption, though results vary with substituent positioning (e.g., 2,4-difluorophenyl vs. 3,4-difluorophenyl groups) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations improve the design of synthesis pathways?

Quantum mechanical calculations (e.g., density functional theory) predict reaction pathways, transition states, and thermodynamic feasibility. Institutions like ICReDD integrate these methods with experimental data to prioritize reaction conditions, reducing development time by 50–70% . For example, reaction path searches can identify optimal solvents or catalysts for pyrazole-acetic acid coupling .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from variations in assay protocols (e.g., bacterial strain selection, solvent systems). A systematic approach includes:

  • Normalizing data to positive/negative controls.
  • Testing solubility in dimethyl sulfoxide (DMSO) or aqueous buffers to exclude formulation artifacts .
  • Performing structure-activity relationship (SAR) studies to isolate substituent effects (e.g., fluorine position vs. bioactivity) .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Injection formulations : Use co-solvents like PEG-400 or cremophor EL (10–20% v/v) in saline .
  • Oral administration : Micronization or lipid-based nanoemulsions enhance intestinal absorption.
  • pH adjustment : The carboxylic acid group allows salt formation (e.g., sodium or potassium salts) for improved aqueous solubility .

Q. How do substituent variations at the pyrazole ring influence reactivity and bioactivity?

Electronegative groups (e.g., fluorine) increase metabolic stability and hydrogen-bonding potential. For example:

  • 4-Fluoro substitution enhances antimicrobial activity compared to methyl or cyclopropyl groups .
  • Chloro or trifluoromethyl groups at the 3-position improve binding to hydrophobic enzyme pockets .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

  • Membrane filtration : Nanofiltration removes low-molecular-weight impurities (<500 Da).
  • Preparative HPLC : C18 columns with acetonitrile/water gradients achieve >98% purity.
  • Crystallization : Ethanol/water mixtures yield high-purity crystals for X-ray studies .

Methodological Considerations

  • Data Validation : Cross-reference experimental results with PubChem’s computed physicochemical properties (e.g., InChIKey: CLZUXXXEUZOPGQ-UHFFFAOYSA-N) to confirm structural integrity .
  • Controlled Experiments : Use blocking or randomization in experimental design to minimize batch-to-batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.